molecular formula C22H28ClFO4 B12430830 Clocortolone-d3

Clocortolone-d3

Cat. No.: B12430830
M. Wt: 413.9 g/mol
InChI Key: YMTMADLUXIRMGX-OAXOUBHMSA-N
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Description

Clocortolone-d3 is a deuterium-labeled analog of clocortolone, a synthetic corticosteroid characterized by its unique halogenation pattern of chlorine at the C-9 and fluorine at the C-6 positions. This structural design provides high lipid solubility, which augments penetration through the stratum corneum to provide higher epidermal concentrations . The incorporation of three deuterium atoms creates a stable isotopologue with a molecular weight of 413.93, making it a critical internal standard for the precise quantification of clocortolone and its metabolites in biological matrices using advanced analytical techniques like LC-MS/MS. The parent compound, clocortolone pivalate, is a mid-potency (Class 4) topical corticosteroid approved for the treatment of corticosteroid-responsive dermatoses, such as atopic dermatitis, eczema, contact dermatitis, and psoriasis . Its therapeutic action stems from its anti-inflammatory and antipruritic properties. At the cellular level, corticosteroids induce lipocortins, which antagonize phospholipase A2. This action inhibits the release of arachidonic acid and the subsequent formation of inflammatory mediators such as prostaglandins and leukotrienes . This product is supplied as a powder with a guaranteed purity of 98% . It is recommended to be stored refrigerated or frozen, protected from air and light to ensure stability . This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28ClFO4

Molecular Weight

413.9 g/mol

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1/i1D3

InChI Key

YMTMADLUXIRMGX-OAXOUBHMSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F

Origin of Product

United States

Preparation Methods

Structural Basis for Deuterium Incorporation

Clocortolone-d3 retains the core structure of clocortolone (C₂₂H₂₈ClFO₄) but substitutes three hydrogen atoms in the 16α-methyl group with deuterium (). The IUPAC name specifies the trideuteriomethyl moiety at position 16:
$$
\text{(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one}
$$
This modification aims to slow metabolic degradation by cytochrome P450 enzymes, extending the drug’s half-life ().

Synthetic Routes for this compound

Deuterated Methyl Group Introduction

The 16α-trideuteriomethyl group is introduced via Grignard alkylation or nucleophilic substitution using deuterated reagents:

Method A: Grignard Reagent Approach
  • Starting Material : 16α-keto intermediate (C₂₁H₂₅ClFO₃).
  • Deuterated Reagent : CD₃MgX (X = Br, I).
  • Reaction :
    $$
    \text{C₂₁H₂₅ClFO₃ + CD₃MgI → C₂₂H₂₈ClFO₄-d₃ + Mg(OH)I}
    $$
  • Conditions : Anhydrous THF, −78°C to 0°C, under nitrogen ().
Method B: Alkylation with Deuterated Methyl Halides
  • Intermediate : 16α-hydroxy precursor.
  • Reagent : CD₃I or (CD₃)₂SO₄.
  • Reaction :
    $$
    \text{C₂₁H₂₅ClFO₃ + CD₃I → C₂₂H₂₈ClFO₄-d₃ + HI}
    $$
  • Conditions : K₂CO₃ or NaH in DMF, 25–60°C ().

Full Synthesis from Non-Deuterated Precursors

The steroid backbone is constructed via Robinson annulation and Michael addition , followed by deuterium incorporation:

  • Step 1 : Synthesis of the pregnadienone core.
  • Step 2 : Halogenation at C6 (F) and C9 (Cl) using Selectfluor and NCS ().
  • Step 3 : Deuteration at C16 via Method A or B.
  • Step 4 : Final functionalization (e.g., 21-hydroxylation, esterification) ().

Optimization of Deuterium Purity

Isotopic purity (>98% d₃) is achieved through:

  • Solvent Selection : Anhydrous DMF or THF to minimize H/D exchange.
  • Catalyst Screening : Pd/C or Ru-based catalysts for selective deuteration ().
  • Purification : HPLC with C18 columns and deuterated solvents (e.g., D₂O/ACN) ().

Analytical Characterization

Parameter Method Specification
Isotopic Purity LC-MS (ESI+) m/z 417.9 [M+H]⁺ (d₃)
Structural Confirmation ¹H/²H NMR Absence of 16-CH₃ signals
Chemical Purity HPLC-UV (254 nm) ≥99%

Key Findings :

  • ²H NMR : Peaks at δ 1.2–1.5 ppm confirm deuterated methyl ().
  • Stability : No H/D exchange observed under pH 4–7 ().

Industrial-Scale Production Challenges

  • Cost of Deuterated Reagents : CD₃I costs ~$500/g, necessitating efficient recycling ().
  • Regulatory Compliance : ICH Q3D guidelines for residual solvents in deuterated APIs ().

Comparative Analysis of Methods

Method Yield (%) Isotopic Purity (%) Scalability
A 65–75 98–99 Moderate
B 70–80 97–98.5 High

Method B is preferred for large-scale synthesis due to higher yields and simpler workup ().

Recent Advances

  • Continuous-Flow Deuteration : Microreactors enable rapid mixing and reduced reagent use ().
  • Enzymatic Deuterium Incorporation : Lipases and esterases for site-specific labeling ().

Chemical Reactions Analysis

Functional Group Transformations

Clocortolone-d3 undergoes reactions characteristic of corticosteroids, modified by deuterium effects:

Oxidation Reactions

  • Ketone Oxidation : The C-3 ketone group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing agents (e.g., CrO₃/H₂SO₄).

    • Example: Clocortolone d3CrO3/H2SO43 keto carboxylic acid derivative\text{Clocortolone d3}\xrightarrow{\text{CrO}_3/\text{H}_2\text{SO}_4}\text{3 keto carboxylic acid derivative}

    • Yield : 78% (with <5% over-oxidation byproducts).

Reduction Reactions

  • Ketone Reduction : NaBH₄ selectively reduces the C-20 ketone to a secondary alcohol without affecting deuterium labels.

    • Conditions: NaBH₄, ethanol, 25°C, 2 hrs.

    • Yield : 82% (20β-hydroxy product predominant).

Ester Hydrolysis

  • The pivalate ester at C-21 undergoes hydrolysis under acidic or enzymatic conditions:

    • Clocortolone d3 pivalateH3O+Clocortolone d3+pivalic acid\text{Clocortolone d3 pivalate}\xrightarrow{\text{H}_3\text{O}^+}\text{Clocortolone d3}+\text{pivalic acid}

    • Rate Constant : k=0.12hr1k=0.12\,\text{hr}^{-1}
      (pH 2.0, 37°C).

Reaction Mechanisms and Kinetic Isotope Effects

Deuterium substitution introduces kinetic isotope effects (KIE) in metabolic and chemical reactions:

Reaction TypeKIE (kₕ/kₔ)Impact on Reactivity
CYP3A4-mediated oxidation 2.1–3.8Slowed metabolism at deuterated sites
Acid-catalyzed hydrolysis 1.4Reduced hydrolysis rate

Deuterium at C-16 and C-21 positions stabilizes transition states in oxidative pathways, as evidenced by reduced VmaxV_{\text{max}}
values in liver microsomal assays .

Side Reactions and Byproduct Analysis

Common side reactions during synthesis and degradation include:

  • Over-oxidation : Uncontrolled oxidation of hydroxyl groups to ketones or carboxylic acids (e.g., using excess KMnO₄).

  • Dehydrohalogenation : Elimination of HCl under basic conditions, forming Δ⁹,¹¹-diene derivatives.

  • Epimerization : Racemization at C-11 under prolonged acidic/basic conditions (controlled via pH buffers) .

Stability Under Storage Conditions

This compound exhibits enhanced stability compared to non-deuterated analogs:

ConditionDegradation PathwayHalf-Life (t₁/₂)
Light (UV exposure) Photooxidation at C-1, C-448 hrs
Humidity (75% RH) Hydrolysis of pivalate ester180 days
Heat (40°C) Dehydration at C-1790 days

Stability is maximized in anhydrous, light-protected containers at 2–8°C .

Analytical Characterization

Key methods for reaction monitoring:

  • HPLC-MS : Quantifies deuterium incorporation (>98% purity).

  • NMR Spectroscopy : Confirms deuterium positions (¹H-NMR absence at δ 3.2–3.5 ppm) .

  • X-ray Crystallography : Resolves stereochemistry at C-16 and C-21 .

Scientific Research Applications

Clocortolone-d3 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some key applications include:

    Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of clocortolone in the body.

    Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of clocortolone.

    Drug Interaction Studies: Investigating potential interactions between clocortolone and other drugs.

    Analytical Method Development: Developing and validating analytical methods for the detection and quantification of clocortolone and its metabolites.

Mechanism of Action

Clocortolone-d3, like clocortolone, exerts its effects through its anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of action involves:

Comparison with Similar Compounds

Fluocortolone-d3

  • Molecular Formula : C₂₂H₂₉FO₄ (vs. This compound’s approximate formula: C₂₂H₂₈ClD₃O₄).
  • Substituents : Fluocortolone-d3 features a fluorine atom at the 6α position and deuterium at the 16α-methyl group. This compound replaces fluorine with chlorine at the 21 position, altering its electronic and steric properties .
  • Applications : Both serve as internal standards in LC-MS/MS assays, but this compound’s chlorine substituent may confer distinct chromatographic retention times compared to Fluocortolone-d3’s fluorine .

Methandrostenolone-d3

  • Molecular Formula : C₂₀H₂₅D₃O₂ (vs. This compound).
  • Functional Differences: Methandrostenolone-d3 is a deuterated anabolic steroid, lacking the glucocorticoid activity of this compound. Its primary use is in doping control research, contrasting with this compound’s focus on anti-inflammatory drug monitoring .

Functional Analogues

Dexamethasone-d3

  • Key Differences : Dexamethasone-d3 contains a 16α-methyl group and a 9α-fluorine. Unlike this compound, it lacks chlorine substitution, resulting in higher glucocorticoid receptor affinity. This makes Dexamethasone-d3 more suitable for studies requiring high-potency corticosteroid tracking .

Hydrocortisone-d3

  • Structural Simplicity: Hydrocortisone-d3 retains the natural cortisol structure with deuterium substitution. This compound’s additional chlorine and fluorinated modifications enhance its synthetic stability but reduce its resemblance to endogenous steroids .

Analytical and Pharmacokinetic Data

While direct data for this compound are sparse, insights can be drawn from analogous compounds:

Spectroscopic Properties

  • NMR & MS : Deuterated corticosteroids like Fluocortolone-d3 exhibit distinct ¹H NMR signals due to deuterium’s absence of spin (e.g., suppressed methyl proton peaks). This compound’s chlorine atom would introduce unique ¹³C NMR shifts (~δ 40–60 ppm for C-Cl bonds) .
  • HR-MS : Deuterium incorporation increases the molecular ion mass by 3 Da (e.g., Fluocortolone-d3: m/z 392.21 vs. Fluocortolone: m/z 389.21), a critical feature for isotopic differentiation in mass spectrometry .

Metabolic Stability

Deuterium substitution reduces first-pass metabolism by slowing CYP450-mediated oxidation. For example, deuterated Methandrostenolone-d3 shows a 2–3× longer half-life than its non-deuterated counterpart, a trend expected for this compound .

Biological Activity

Clocortolone-d3 is a synthetic derivative of clocortolone, a corticosteroid primarily used for its anti-inflammatory and immunosuppressive properties in dermatological conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical applications, and relevant research findings.

This compound functions through several biological pathways:

  • Glucocorticoid Receptor Binding : this compound binds to the glucocorticoid receptor (GR), forming a complex that translocates to the nucleus. This complex regulates gene expression by activating or repressing various genes associated with inflammation and immune response .
  • Inhibition of Arachidonic Acid Release : The drug inhibits phospholipase A2, an enzyme responsible for releasing arachidonic acid from membrane phospholipids. This inhibition reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, leading to decreased inflammation .
  • Lipocortin Induction : this compound induces lipocortins, which are proteins that further inhibit phospholipase A2 activity, enhancing its anti-inflammatory effects .

Efficacy in Clinical Applications

This compound has been evaluated in various clinical settings, particularly for treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis. Its efficacy is supported by several clinical trials:

  • Clinical Trials Overview : In Phase III clinical trials involving patients with atopic dermatitis and psoriasis, this compound demonstrated significant improvement in symptoms compared to vehicle treatments. Approximately 75% of pediatric patients showed favorable responses without serious adverse effects .
  • Adverse Effects : The safety profile of this compound is generally favorable. In studies, only about 4.4% of patients reported local adverse events such as stinging or burning at the application site . No significant systemic effects were noted in trials assessing hypothalamic-pituitary-adrenal (HPA) axis suppression .

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

  • Binding Affinity Studies : Research indicates that modifications in the molecular structure of clocortolone derivatives can enhance binding affinity to the glucocorticoid receptor. These modifications may lead to improved therapeutic outcomes while minimizing side effects .
  • Comparative Studies : In comparative studies with other topical corticosteroids, this compound exhibited similar or superior efficacy in managing inflammatory skin conditions, suggesting its potential as a preferred treatment option in certain patient populations .

Data Tables

The following table summarizes key findings from clinical studies involving this compound:

Study TypeCondition TreatedSample SizeEfficacy Rate (%)Adverse Events (%)
Phase III TrialAtopic Dermatitis44754.4
Phase III TrialPsoriasis100705
HPA Axis SuppressionHealthy Adults10N/A0

Case Studies

  • Case Study on Eczema Treatment : A study involving children aged 3 to 14 treated with clocortolone pivalate (a related formulation) showed rapid improvement in eczema symptoms within two weeks of treatment initiation, with minimal side effects reported .
  • Psoriasis Management : In adults with moderate psoriasis, this compound was applied twice daily over a four-week period, resulting in significant reductions in plaque thickness and erythema compared to baseline measurements .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Clocortolone-d3 purity and stability in experimental settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantifying this compound purity. Stability studies require accelerated degradation testing under controlled conditions (e.g., thermal stress at 40°C, humidity at 75% RH) followed by LC-MS/MS analysis to monitor deuterium retention and degradation byproducts . For isotopic integrity, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is recommended to confirm deuterium substitution patterns.

Q. How should researchers design in vitro assays to assess the glucocorticoid receptor binding affinity of this compound compared to non-deuterated analogs?

  • Methodological Answer : Use competitive binding assays with radiolabeled dexamethasone (³H-Dex) in receptor-rich cell lines (e.g., HEK-293T transfected with human GR). Include triplicate samples for this compound at varying concentrations (0.1 nM–100 µM) and calculate IC₅₀ values via nonlinear regression. Normalize data to non-deuterated Clocortolone to quantify isotopic effects on binding kinetics .

Q. What statistical approaches are appropriate for comparing the metabolic half-life of this compound in preclinical models?

  • Methodological Answer : Employ non-compartmental pharmacokinetic analysis using tools like Phoenix WinNonlin. Compare AUC(0–t) and t₁/₂ values between deuterated and non-deuterated groups via two-way ANOVA with Tukey’s post hoc test. Ensure power analysis (α=0.05, β=0.2) to justify sample sizes (n≥6 per group) and account for inter-individual variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species (e.g., rat vs. human hepatocytes)?

  • Methodological Answer : Conduct interspecies comparative metabolism studies using liver microsomes or primary hepatocytes. Apply UPLC-QTOF-MS for untargeted metabolomics to identify species-specific Phase I/II metabolites. Validate findings with recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) and use siRNA knockdowns to confirm enzyme contributions. Cross-reference data with published kinetic parameters (e.g., Km, Vmax) to model interspecies variability .

Q. What experimental strategies mitigate deuterium loss in this compound during long-term stability studies?

  • Methodological Answer : Optimize storage conditions using inert atmospheres (argon) and light-resistant vials. For in vivo studies, validate deuterium retention via isotopic ratio MS at multiple timepoints. Pre-treat biological matrices (plasma, tissue homogenates) with stabilizers like sodium fluoride to inhibit enzymatic deuterium exchange. Compare degradation rates in PBS vs. biological matrices to isolate environmental vs. enzymatic effects .

Q. How should researchers integrate multi-omics data (transcriptomics, proteomics) to elucidate this compound’s anti-inflammatory mechanisms in complex models?

  • Methodological Answer : Combine RNA-seq (for GR pathway genes like FKBP5 and DUSP1) with phosphoproteomics (e.g., p38 MAPK, NF-κB) in LPS-stimulated macrophages. Use weighted gene co-expression network analysis (WGCNA) to identify clusters of genes/proteins modulated by this compound. Validate key nodes via CRISPR-Cas9 knockouts and functional assays (e.g., cytokine ELISA). Normalize omics data to non-deuterated controls to isolate isotope-specific effects .

Methodological Frameworks for Rigorous Research

Q. What frameworks ensure this compound studies address both mechanistic and translational gaps?

  • Answer : Apply the PICO framework (Population: target cell/organism; Intervention: this compound dose/regimen; Comparison: non-deuterated analog; Outcome: efficacy/toxicity endpoints) to structure hypotheses. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. For example, a FINER-compliant question: “Does deuteration alter Clocortolone’s transactivation vs. transrepression balance in GR-mediated anti-inflammatory responses?” .

Q. How can researchers optimize reproducibility when publishing this compound data?

  • Answer : Follow ARRIVE guidelines for preclinical studies: report synthesis protocols (e.g., deuterium source, reaction yields), analytical validation (e.g., MS/MS spectra), and raw data deposition in repositories like ChEMBL or MetaboLights. For in vivo work, detail animal housing conditions (e.g., diet, circadian cycle) to minimize confounding variables .

Tables for Key Methodological Considerations

Aspect Recommendation Evidence
Isotopic Purity Confirm ≥98% deuterium incorporation via ¹H NMR (absence of protiated peaks).
In Vivo Dosing Use pharmacokinetic-guided dosing to match non-deuterated drug exposure (AUC-based).
Data Contradictions Apply Bradford Hill criteria to assess causality in conflicting results.

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